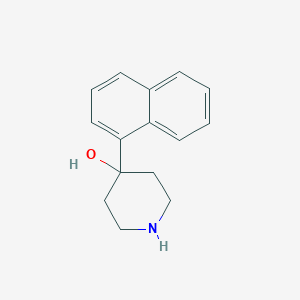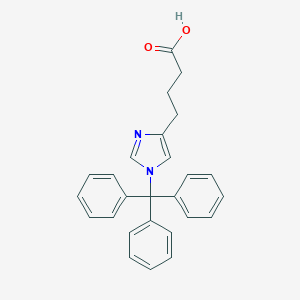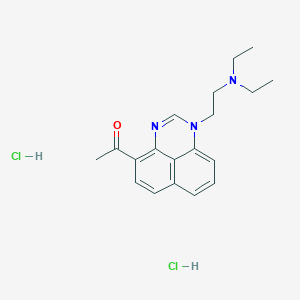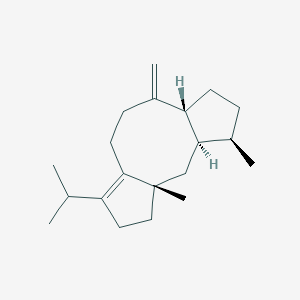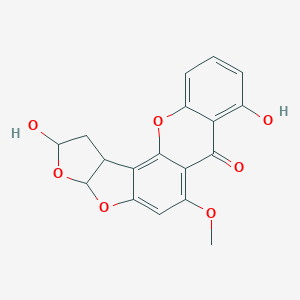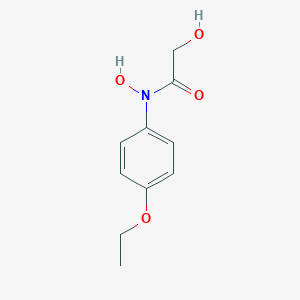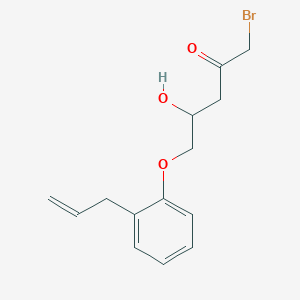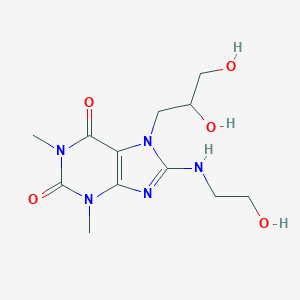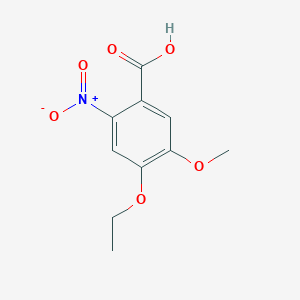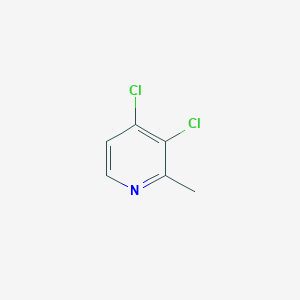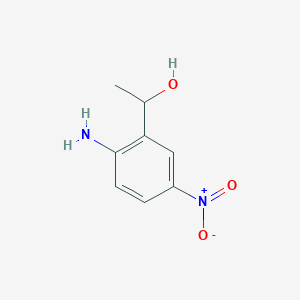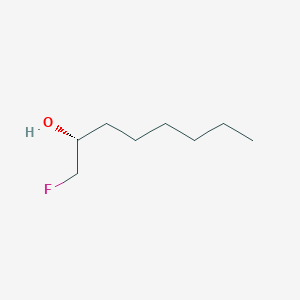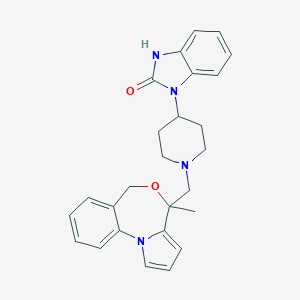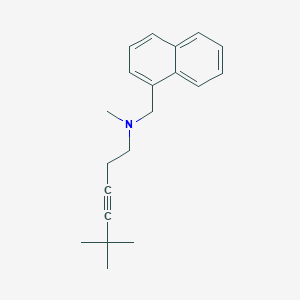
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone, also known as Vitamin K3 or Menadione, is a synthetic compound that has been used in scientific research for decades. It is a water-soluble compound that is structurally similar to Vitamin K, which plays a crucial role in blood clotting. However, Vitamin K3 does not have the same biological activity as Vitamin K and is not used as a dietary supplement.
Mécanisme D'action
The mechanism of action of 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is not fully understood. It is known to generate reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been shown to have various biochemical and physiological effects in cells and organisms. It can induce oxidative stress, which can lead to DNA damage and cell death. It has also been shown to affect the activity of certain enzymes involved in energy metabolism and neurotransmitter synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 in lab experiments is its water solubility, which makes it easy to dissolve in aqueous solutions. Additionally, it is relatively inexpensive compared to other compounds used in research. However, one limitation is its potential toxicity to cells and organisms, which can affect the validity of experimental results.
Orientations Futures
There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in cells and organisms. Finally, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 could be studied in combination with other compounds to determine its synergistic effects on biological systems.
In conclusion, 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 is a synthetic compound that has been used in scientific research for decades. It has various biochemical and physiological effects and has been studied in cancer research, oxidative stress studies, and neurodegenerative disease research. While it has advantages in lab experiments, its potential toxicity to cells and organisms must be considered. There are several future directions for research on 2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3, including its potential use as a treatment for neurodegenerative diseases and further studies on its mechanism of action and toxicity.
Méthodes De Synthèse
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 can be synthesized by reacting 2-methyl-1,4-naphthoquinone with glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. The reaction results in the formation of a disulfide bond between two glutathione molecules and the naphthoquinone ring. The compound can be purified by chromatography techniques.
Applications De Recherche Scientifique
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone K3 has been used in various scientific research applications, including cancer research, oxidative stress studies, and neurodegenerative disease research. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce oxidative stress in cells. Additionally, it has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
107432-96-2 |
|---|---|
Nom du produit |
2,3-(Di-glutathion-S-yl)-1,4-naphthoquinone |
Formule moléculaire |
C30H36N6O14S2 |
Poids moléculaire |
768.8 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2S)-2-[3-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-1,4-dioxonaphthalen-2-yl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H36N6O14S2/c31-15(25(45)46)5-7-17(37)35-29(11-51,27(49)33-9-19(39)40)21-22(24(44)14-4-2-1-3-13(14)23(21)43)30(12-52,28(50)34-10-20(41)42)36-18(38)8-6-16(32)26(47)48/h1-4,15-16,51-52H,5-12,31-32H2,(H,33,49)(H,34,50)(H,35,37)(H,36,38)(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t15-,16-,29-,30-/m0/s1 |
Clé InChI |
PYPHCUPQHPLOPW-RMYXUZSKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Autres numéros CAS |
107432-96-2 |
Synonymes |
2,3-(di-glutathion-S-yl)-1,4-naphthoquinone DGSYNQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



